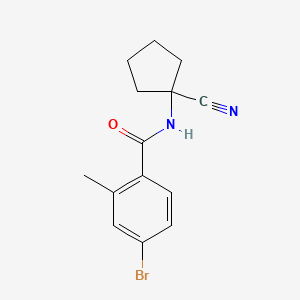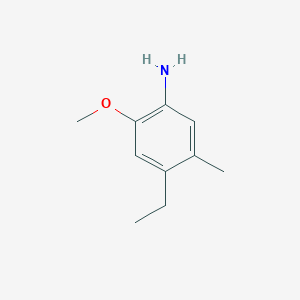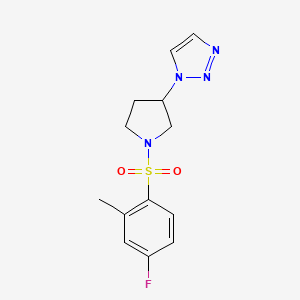
1-(1-((4-氟-2-甲基苯基)磺酰基)吡咯烷-3-基)-1H-1,2,3-三唑
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(1-((4-fluoro-2-methylphenyl)sulfonyl)pyrrolidin-3-yl)-1H-1,2,3-triazole is a complex organic compound characterized by its unique structure, which includes a sulfonyl group, a pyrrolidine ring, and a triazole ring
科学研究应用
1-(1-((4-fluoro-2-methylphenyl)sulfonyl)pyrrolidin-3-yl)-1H-1,2,3-triazole has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: It has potential therapeutic applications, including as an anti-inflammatory or anticancer agent.
Industry: The compound is utilized in the development of new materials with specific properties, such as polymers and coatings.
准备方法
The synthesis of 1-(1-((4-fluoro-2-methylphenyl)sulfonyl)pyrrolidin-3-yl)-1H-1,2,3-triazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the sulfonyl group: The starting material, 4-fluoro-2-methylbenzenesulfonyl chloride, reacts with pyrrolidine to form the sulfonyl-pyrrolidine intermediate.
Cyclization: The intermediate undergoes cyclization with sodium azide to form the triazole ring.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and efficiency.
化学反应分析
1-(1-((4-fluoro-2-methylphenyl)sulfonyl)pyrrolidin-3-yl)-1H-1,2,3-triazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the sulfonyl group to a sulfoxide or sulfide.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure settings. The major products formed from these reactions depend on the specific reagents and conditions used.
作用机制
The mechanism of action of 1-(1-((4-fluoro-2-methylphenyl)sulfonyl)pyrrolidin-3-yl)-1H-1,2,3-triazole involves its interaction with specific molecular targets and pathways. The sulfonyl group can form strong interactions with enzyme active sites, leading to inhibition of enzyme activity. The triazole ring can participate in hydrogen bonding and π-π interactions, enhancing the compound’s binding affinity to its targets. These interactions can modulate various biological pathways, resulting in the compound’s observed effects.
相似化合物的比较
1-(1-((4-fluoro-2-methylphenyl)sulfonyl)pyrrolidin-3-yl)-1H-1,2,3-triazole can be compared with other similar compounds, such as:
4-((1-((4-fluoro-2-methylphenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine: This compound shares a similar sulfonyl-pyrrolidine structure but differs in the presence of a pyridine ring instead of a triazole ring.
N-(2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-3-methyl-butanamide: This compound has a similar fluorinated phenyl group but includes a boron-containing moiety.
The uniqueness of 1-(1-((4-fluoro-2-methylphenyl)sulfonyl)pyrrolidin-3-yl)-1H-1,2,3-triazole lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
属性
IUPAC Name |
1-[1-(4-fluoro-2-methylphenyl)sulfonylpyrrolidin-3-yl]triazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15FN4O2S/c1-10-8-11(14)2-3-13(10)21(19,20)17-6-4-12(9-17)18-7-5-15-16-18/h2-3,5,7-8,12H,4,6,9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COECQUQJBNJXHM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)S(=O)(=O)N2CCC(C2)N3C=CN=N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15FN4O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(1R,2R)-2-[4-(trifluoromethyl)phenyl]cyclopropane-1-carboxylic Acid](/img/new.no-structure.jpg)
![N-[4,5-dimethyl-3-[(4-phenylpiperazin-1-yl)methyl]thiophen-2-yl]benzamide](/img/structure/B2396772.png)
![2-(2-methoxyphenyl)-7-(4-methoxyphenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2396776.png)
![N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2H-1,3-benzodioxole-5-carboxamide](/img/structure/B2396777.png)
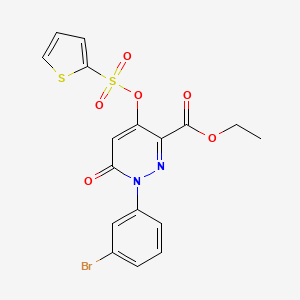
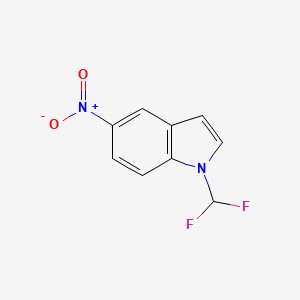
![2-{[2-(4-chlorophenyl)-6-methylpyrimidin-4-yl]oxy}-1-[4-(4-fluorophenyl)piperazin-1-yl]ethan-1-one](/img/structure/B2396782.png)
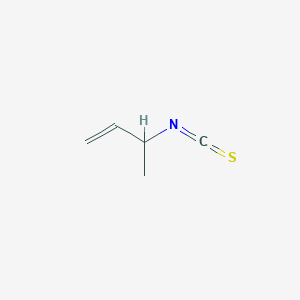
![1-(4-Isopropylphenyl)-7-methyl-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2396787.png)
![2-(2,4-dioxo-3-(pyridin-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-methyl-N-phenylacetamide](/img/structure/B2396789.png)
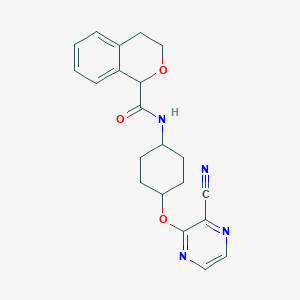
![N-[cyano(2,4-dimethoxyphenyl)methyl]-3-(cyanomethyl)benzamide](/img/structure/B2396791.png)
